1,3-Dicyclohexylbenzimidazolium chloride
Overview
Description
1,3-Dicyclohexylbenzimidazolium chloride is a chemical compound with the molecular formula C19H27ClN2. It is a derivative of benzimidazole, featuring two cyclohexyl groups attached to the nitrogen atoms of the benzimidazole ring. This compound is known for its applications in various fields, including catalysis and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dicyclohexylbenzimidazolium chloride can be synthesized through the reaction of benzimidazole with cyclohexyl chloride in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dicyclohexylbenzimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield benzimidazole derivatives with various functional groups .
Scientific Research Applications
1,3-Dicyclohexylbenzimidazolium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dicyclohexylbenzimidazolium chloride involves its interaction with specific molecular targets and pathways. In catalysis, the compound acts as a ligand, forming complexes with metal ions that facilitate various chemical reactions. In biological systems, it may interact with cellular components, leading to its observed biological activities .
Comparison with Similar Compounds
- 1,3-Diisopropylimidazolium chloride
- 1,3-Dicyclohexylimidazolium tetrafluoroborate
- 1,3-Bis(1-adamantyl)benzimidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
Uniqueness: 1,3-Dicyclohexylbenzimidazolium chloride is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of cyclohexyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
1,3-dicyclohexylbenzimidazol-3-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N2.ClH/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20;/h7-8,13-17H,1-6,9-12H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACUDTKAZHCIPU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=[N+](C3=CC=CC=C32)C4CCCCC4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584845 | |
Record name | 1,3-Dicyclohexyl-1H-benzimidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034449-15-4 | |
Record name | 1,3-Dicyclohexyl-1H-benzimidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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